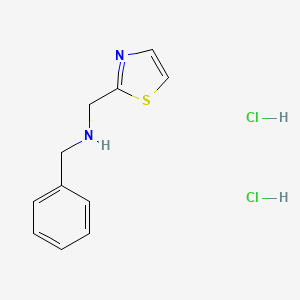

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13436928

Molecular Formula: C11H14Cl2N2S

Molecular Weight: 277.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14Cl2N2S |

|---|---|

| Molecular Weight | 277.2 g/mol |

| IUPAC Name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H12N2S.2ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;;/h1-7,12H,8-9H2;2*1H |

| Standard InChI Key | PYFTXNZSPRZDIQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₁H₁₄Cl₂N₂S and a molecular weight of 277.2 g/mol . Its IUPAC name, 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride, reflects two critical structural components:

-

A phenyl group linked to a methanamine backbone.

-

A 1,3-thiazole ring substituted at the 2-position with a methylene group bonded to the amine .

The dihydrochloride salt form enhances aqueous solubility and stability, making it preferable for experimental applications .

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₂S | |

| Molecular Weight | 277.2 g/mol | |

| Exact Mass | 276.024 Da | |

| SMILES | C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl |

Synthesis and Preparation

Synthetic Routes

The compound is synthesized through a two-step process:

-

Formation of the Parent Amine:

-

Salt Formation:

Reaction Scheme:

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and yield optimization:

-

Batch Reactors: Facilitate controlled reaction conditions (temperature: 40–60°C, pH 7–9) .

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Research Directions and Challenges

Biological Efficacy Optimization

-

SAR Studies: Modifying the phenyl or thiazole substituents could enhance target affinity. For example, introducing electron-withdrawing groups (e.g., -NO₂) may improve receptor binding .

-

Prodrug Development: Esterifying the amine could improve blood-brain barrier penetration for neurological applications .

Stability and Toxicity Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume